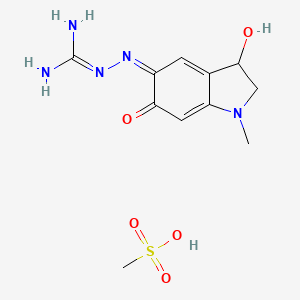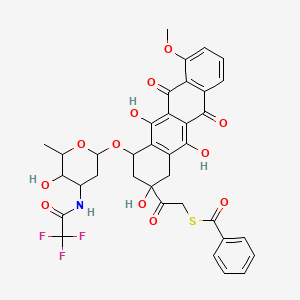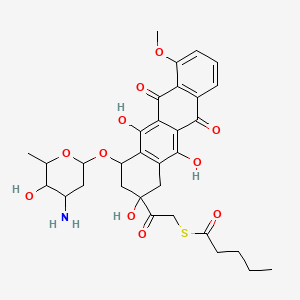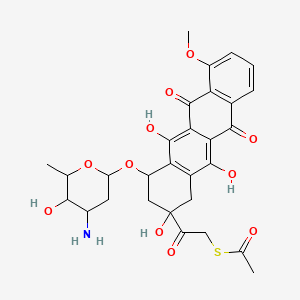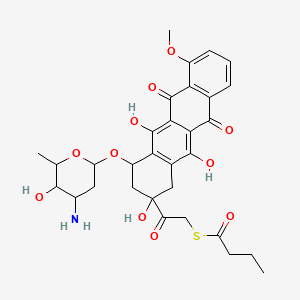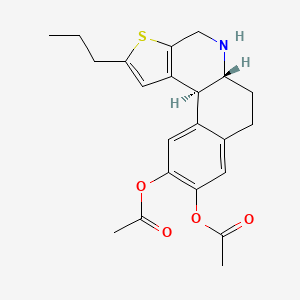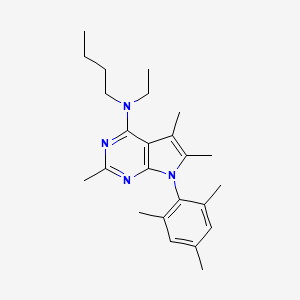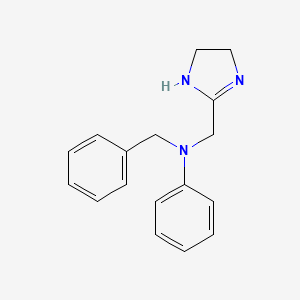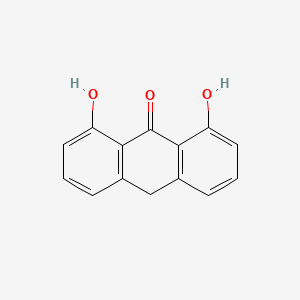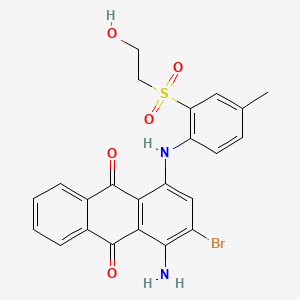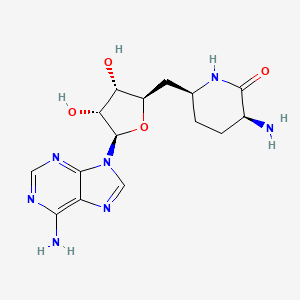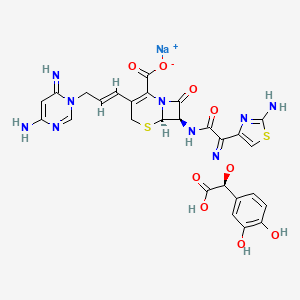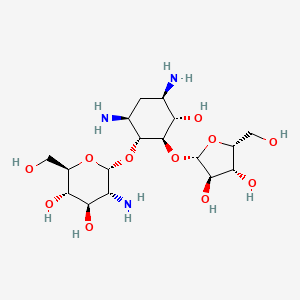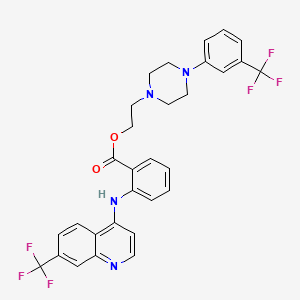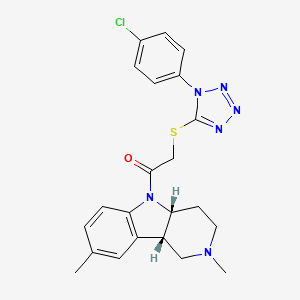
1-((4aR,9bS)-2,8-Dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido(4,3-b)indol-5-yl)-2-(1-(4-chlorophenyl)tetrazol-5-yl)sulfanyl-ethanone, 4aR,9bs
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AG-205 is a potent inhibitor of FabK, the enoyl-ACP reductase in Streptococcus pneumoniae.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
- A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives with notable in vitro antimicrobial and anticancer activities. Among the synthesized compounds, some exhibited higher anticancer activity than doxorubicin, a reference drug. This indicates the potential of derivatives in treating cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
- Research by Bhoge, Magare, and Mohite (2021) explored synthesizing pyrimidine tetrazole derivatives, demonstrating their effective synthesis and characterization. The study highlighted the importance of these compounds in genetic content and their diversity in usage (Bhoge, Magare, & Mohite, 2021).
Catalytic Alkylation
- Sokolov et al. (2016) conducted a study on the catalytic alkylation of substituted indoles using 9-oxiranylmethylcarbazole, leading to the formation of various conjugates. This research provides insight into the synthetic methods for creating derivatives of indoles (Sokolov et al., 2016).
Anti-Inflammatory Activity
- Karande and Rathi (2017) synthesized derivatives with potential anti-inflammatory properties. Their study showed that certain compounds displayed remarkable anti-inflammatory activity, comparable to indomethacin, suggesting their therapeutic potential (Karande & Rathi, 2017).
Antituberculosis and Cytotoxicity Studies
- Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and screened them for in vitro activity against Mycobacterium tuberculosis. Some compounds showed high activity against MTB without toxic effects against mouse fibroblast cell line NIH 3T3, indicating their potential as antituberculosis agents (Chitra et al., 2011).
Eigenschaften
CAS-Nummer |
1375078-57-1 |
|---|---|
Produktname |
1-((4aR,9bS)-2,8-Dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido(4,3-b)indol-5-yl)-2-(1-(4-chlorophenyl)tetrazol-5-yl)sulfanyl-ethanone, 4aR,9bs |
Molekularformel |
C22H23ClN6OS |
Molekulargewicht |
455 g/mol |
IUPAC-Name |
1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1 |
InChI-Schlüssel |
GJNBAISSZRNGTM-UYAOXDASSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |
SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AG 205 cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



